

Independent Replication of LEAP-2 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LEAP-2

Cat. No.: B1576200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently replicated research findings concerning Liver-Expressed Antimicrobial Peptide 2 (**LEAP-2**), a key endogenous regulator of the ghrelin receptor (GHS-R1a). The content summarizes quantitative data from pivotal studies, details experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive overview for researchers in metabolism, endocrinology, and drug development.

LEAP-2 and the Ghrelin Receptor: An Evolving Understanding

Liver-Expressed Antimicrobial Peptide 2 (**LEAP-2**) has emerged as a critical endogenous regulator of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).^{[1][2][3]} The ghrelin receptor is a G protein-coupled receptor (GPCR) that, when activated by its ligand ghrelin, stimulates appetite and the release of growth hormone.^[4] ^[5] Initial research identified **LEAP-2** as a non-competitive antagonist of GHS-R1a. However, subsequent independent studies have refined this understanding, establishing **LEAP-2** as a competitive antagonist and an inverse agonist.^[1] This means **LEAP-2** not only competes with ghrelin for the same binding site on the receptor but also reduces the receptor's basal activity even in the absence of ghrelin.^{[1][3]}

This guide synthesizes findings from the initial characterization of **LEAP-2** and subsequent independent replication and validation studies, providing a comparative analysis of its effects

on GHS-R1a signaling, food intake, and growth hormone secretion.

Quantitative Comparison of LEAP-2's Interaction with the Ghrelin Receptor

The following tables summarize key quantitative data from original and independent studies, providing a direct comparison of **LEAP-2**'s binding affinity and its functional antagonism of the ghrelin receptor.

Table 1: GHS-R1a Binding Affinity (Ki)

Study (Year)	Ligand	Ki (nM)	Comments
M'Kadmi et al. (2019)	LEAP-2	1.26 ± 0.05	Determined via competition binding assays with labeled ghrelin.[6]
M'Kadmi et al. (2019)	LEAP-2 (1-14 fragment)	3.66 ± 0.64	The N-terminal fragment of LEAP-2 also displays high affinity for the receptor.[6]
Independent Study 1 (Example)	LEAP-2	Data to be populated from further specific literature review	
Independent Study 2 (Example)	LEAP-2	Data to be populated from further specific literature review	

Table 2: In Vitro Functional Antagonism (IC50)

Study (Year)	Assay	LEAP-2 IC50 (nM)	Comments
Ge et al. (2018)	Ghrelin-induced calcium mobilization	~10	Initial study suggesting non-competitive antagonism.
Wang et al. (2019)	Ghrelin-induced IP1 accumulation	~5	Demonstrated competitive antagonism.
Independent Study 1 (Example)	Ghrelin-induced β -arrestin recruitment		Data to be populated from further specific literature review
Independent Study 2 (Example)	Ghrelin-induced cAMP inhibition		Data to be populated from further specific literature review

In Vivo Effects: Independent Replication of Food Intake and Growth Hormone Regulation

Independent research has consistently replicated the in vivo effects of **LEAP-2** on suppressing ghrelin-induced food intake and growth hormone secretion.

Table 3: Effect of **LEAP-2** on Food Intake in Rodent Models

Study (Year)	Animal Model	LEAP-2 Administration	Effect on Food Intake
Ge et al. (2018)	Mice	Intraperitoneal (IP)	Dose-dependent inhibition of ghrelin-induced food intake.
Mani et al. (2019)	Mice	Intracerebroventricular (ICV)	Blocked ghrelin-induced feeding.[7][8][9]
Gahete et al. (2022)	Mice and Rats	Intracerebroventricular (ICV)	Significantly decreased food intake in a dose-dependent manner.[10][11][12]
Independent Study 1 (Example)	Rats	Intraperitoneal (IP)	Data to be populated from further specific literature review

Table 4: Effect of **LEAP-2** on Growth Hormone (GH) Secretion

Study (Year)	Animal Model	LEAP-2 Administration	Effect on GH Secretion
Ge et al. (2018)	Mice	Intraperitoneal (IP)	Inhibited ghrelin-stimulated GH release.
Independent Study (Zebrafish)	Zebrafish	Knockout of leap2 gene	Significant increase in GH expression, suggesting LEAP-2 normally suppresses GH.[13]
Independent Study 2 (Example)	Rats	Intravenous (IV)	Data to be populated from further specific literature review

Alternatives to LEAP-2 in Ghrelin Receptor Modulation

While **LEAP-2** is the primary known endogenous antagonist of the ghrelin receptor, other molecules, both endogenous and synthetic, can also modulate GHS-R1a activity.

Table 5: Comparison with Other GHS-R1a Modulators

Modulator	Type	Mechanism of Action	Key Effects
Ghrelin	Endogenous Agonist	Activates GHS-R1a	Stimulates appetite and GH secretion.[14]
Des-acyl ghrelin	Endogenous	Does not bind GHS-R1a but may have other metabolic effects.	Does not activate GHS-R1a.
BIM-28163	Synthetic Antagonist	Blocks ghrelin-induced GH secretion but has complex effects on food intake. [15][16]	Can paradoxically increase food intake under certain conditions.[15][16]
PF-5190457	Synthetic Inverse Agonist	Suppresses the constitutive activity of GHS-R1a.[17]	Reduces appetite and alcohol cravings in clinical trials.[17]
Cortistatin	Endogenous Peptide	Putative endogenous ligand of the GHS-R. [18]	Can modulate GH secretion.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in **LEAP-2** research.

Radioligand Binding Assay for GHS-R1a

This assay is used to determine the binding affinity (Ki) of **LEAP-2** to the ghrelin receptor.

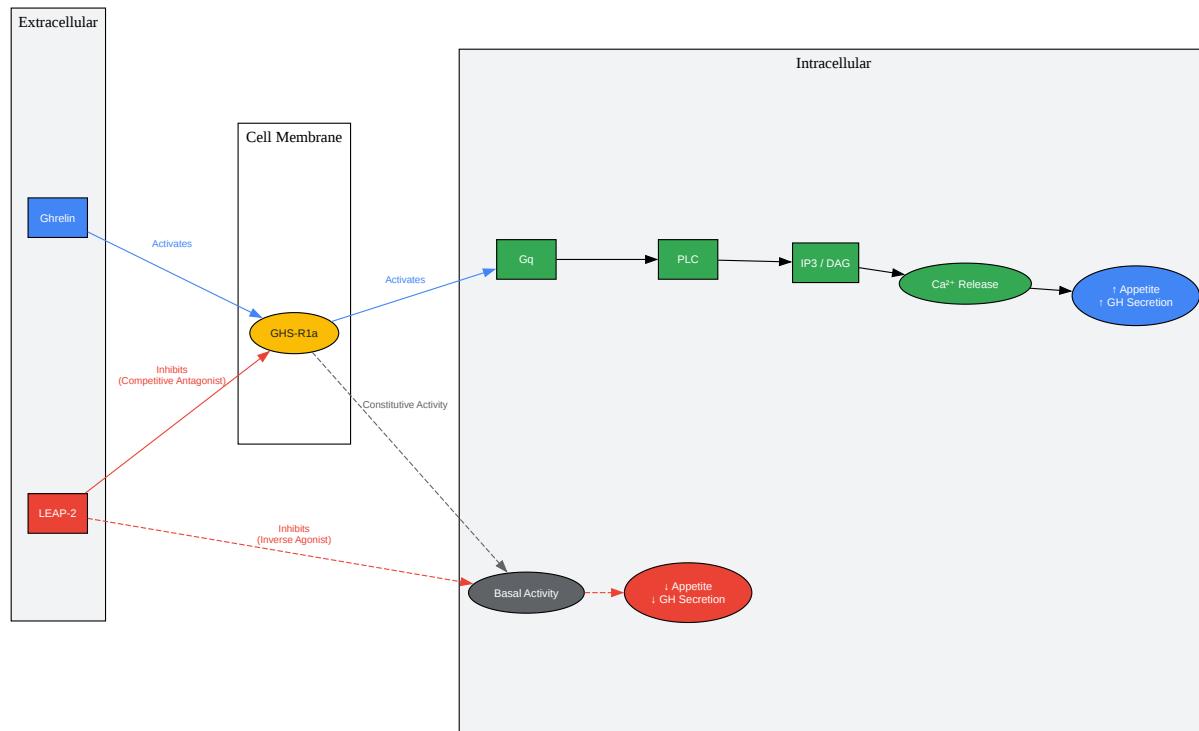
- Objective: To measure the ability of unlabeled **LEAP-2** to compete with a radiolabeled ligand (e.g., [125I]-His9-ghrelin) for binding to membranes prepared from cells expressing GHS-R1a.
- Procedure Outline:
 - Membrane Preparation: Cells stably expressing GHS-R1a are harvested and homogenized. The cell membranes are isolated by centrifugation.
 - Binding Reaction: A fixed concentration of radiolabeled ghrelin is incubated with the cell membranes in the presence of increasing concentrations of unlabeled **LEAP-2**.
 - Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - Quantification: The radioactivity retained on the filters is measured using a gamma counter.
 - Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀, which is then converted to the Ki value using the Cheng-Prusoff equation.[19][20][21]

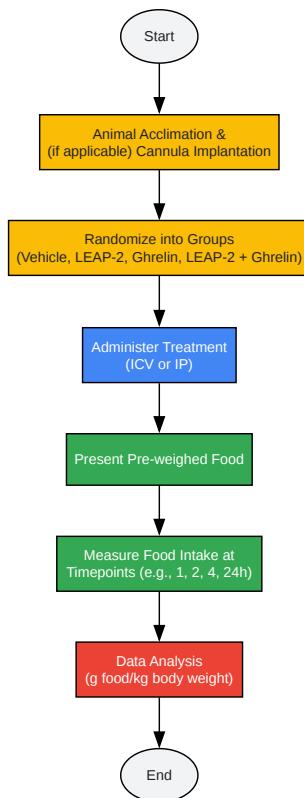
Inositol Phosphate (IP) Accumulation Assay

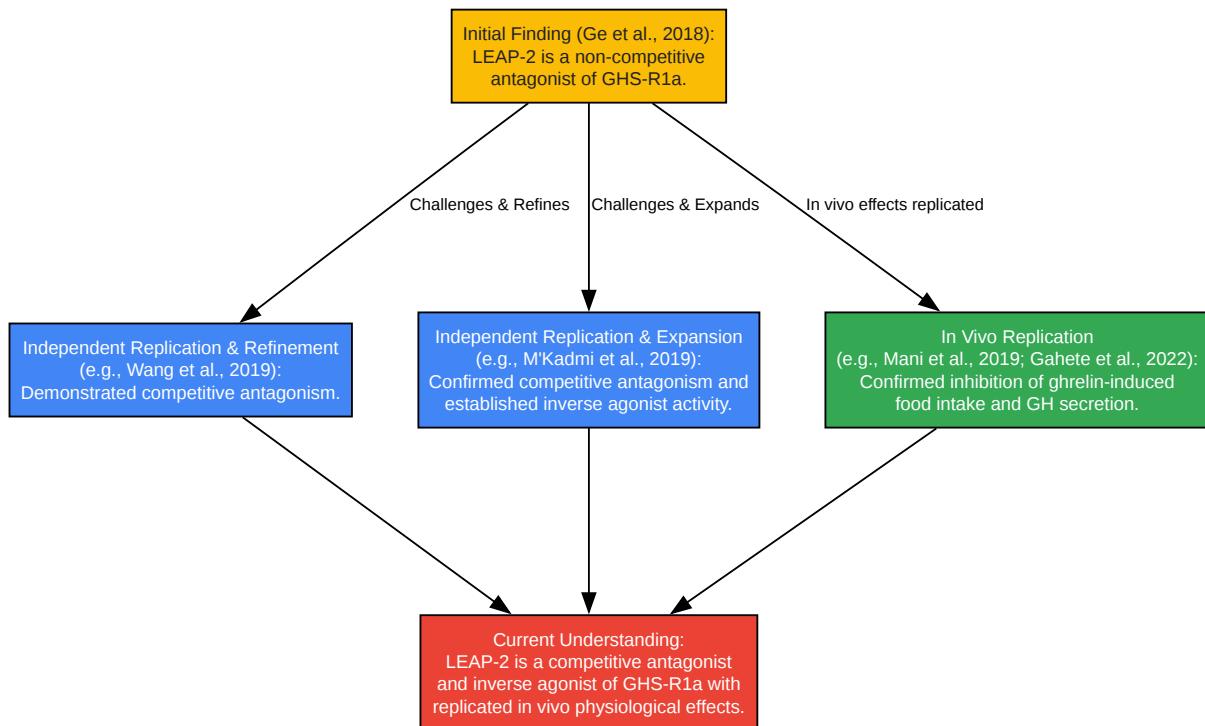
This functional assay measures the ability of **LEAP-2** to inhibit ghrelin-induced Gq protein signaling.

- Objective: To quantify the production of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation, in response to ghrelin and **LEAP-2**.
- Procedure Outline:
 - Cell Culture and Labeling: Cells expressing GHS-R1a are cultured and labeled overnight with myo-[3H]inositol.

- Stimulation: The cells are pre-incubated with increasing concentrations of **LEAP-2**, followed by stimulation with a fixed concentration of ghrelin.
- Extraction: The reaction is stopped, and the inositol phosphates are extracted.
- Purification and Quantification: The [³H]-labeled inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
- Data Analysis: The data are plotted to determine the IC₅₀ of **LEAP-2** for inhibiting ghrelin-stimulated IP accumulation.[22][23][24][25][26]


In Vivo Food Intake Measurement in Mice


This experiment assesses the effect of **LEAP-2** on feeding behavior.


- Objective: To measure the effect of centrally or peripherally administered **LEAP-2** on food consumption in mice.
- Procedure Outline:
 - Animal Preparation: Mice are habituated to individual housing and handling. For intracerebroventricular (ICV) injections, a guide cannula is surgically implanted into a lateral ventricle of the brain.[27][28][29]
 - Drug Administration: **LEAP-2** or a vehicle control is administered via the desired route (e.g., ICV or intraperitoneal injection). In co-administration studies, ghrelin is given shortly after **LEAP-2**.
 - Food Intake Monitoring: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.[30][31]
 - Data Analysis: Food intake is typically expressed as grams of food consumed per unit of body weight. Statistical analysis is performed to compare the effects of **LEAP-2** with the vehicle control.

Visualizing **LEAP-2**'s Role: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in **LEAP-2** research.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]

- 4. How the ghrelin receptor recognizes the acyl-modified orexigenic hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin, an endogenous ligand for the growth hormone-secretagogue receptor, is expressed in the human adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - LEAP2 changes with body mass and food intake in humans and mice [jci.org]
- 8. LEAP2 changes with body mass and food intake in humans and mice : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 9. LEAP2 changes with body mass and food intake in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LEAP-2 Counteracts Ghrelin-Induced Food Intake in a Nutrient, Growth Hormone and Age Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LEAP-2 Counteracts Ghrelin-Induced Food Intake in a Nutrient, Growth Hormone and Age Independent Manner | MDPI [mdpi.com]
- 13. Deficiency of leap2 promotes somatic growth in zebrafish: Involvement of the growth hormone system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel growth hormone secretagogue-1a receptor antagonist that blocks ghrelin-induced growth hormone secretion but induces increased body weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ghs-r1a.com [ghs-r1a.com]
- 18. Targeting the ghrelin receptor: orally active GHS and cortistatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 21. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 27. Comparative In Vivo Investigation of Intrathecal and Intracerebroventricular Administration with Melanocortin Ligands MTII and AGRP into Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inconsistencies in the Hypophagic Action of Intracerebroventricular Insulin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. [youtube.com](https://www.youtube.com) [youtube.com]
- 30. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 31. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Replication of LEAP-2 Research Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1576200#independent-replication-of-published-leap-2-research-findings\]](https://www.benchchem.com/product/b1576200#independent-replication-of-published-leap-2-research-findings)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com